8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

Photoacid Excited-state proton transfer Fluorescence probe selection

Researchers using HPTS (pyranine) for photoacidity studies require a rigorously pH-insensitive control to deconvolve solvent dynamics from proton-transfer kinetics. MPTS (CAS 82962-86-5), bearing a non-exchangeable 8-methoxy substituent, completely eliminates excited-state proton transfer (ESPT) while retaining the HPTS solvation shell. - Definitive negative control: Identical pyrene-trisulfonate core isolates solvation response (~1 ps Stokes shift in H₂O) without ESPT artifacts. - Invariant fluorescence across pH 4-10: Eliminates signal drift in liposome fusion, cell lysis, or microfluidic imaging assays. - Lot-specific QA: ≥98% purity (TLC), λabs 404 nm / λem 430 nm in water, ambient shipping, stable 2+ years at -20°C.

Molecular Formula C17H9Na3O10S3
Molecular Weight 538.4 g/mol
CAS No. 82962-86-5
Cat. No. B149443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS82962-86-5
Synonyms8-methoxypyrene-1,3,6-trisulfonic acid trisodium salt
MPTS cpd
Molecular FormulaC17H9Na3O10S3
Molecular Weight538.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
InChIKeyGUGNSJAORJLKGP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS): A Non-Photoacidic Pyrene Tracer for Quantitative Fluorescence Selection


8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 82962-86-5, MPTS) is a highly water-soluble, super-polar fluorescent probe belonging to the pyrene-1,3,6-trisulfonate dye class [1]. It is the methoxy derivative of the well-known photoacid 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, pyranine) and serves as a critical non-photoacidic control compound [2]. MPTS exhibits strong fluorescence in aqueous media with absorption and emission maxima in the visible range, and is widely used as a polar tracer, a probe for cationic surfactant assays, and a model system for studying ultrafast chromophore solvation dynamics [3].

Non-photoacidic ESPT control
pH-invariant polar tracer
Solvation dynamics reference
Cationic surfactant assay probe

Why Generic Pyrene Trisulfonate Substitution Fails: Evidence-Based Differentiation of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt


The pyrene-1,3,6-trisulfonate scaffold underpins a family of fluorescent probes that are superficially similar but functionally divergent due to a single substituent at the 8-position [1]. Substituting the hydroxyl group of HPTS (pyranine) with a methoxy group in MPTS completely eliminates excited-state proton transfer (ESPT) capability—HPTS exhibits a dramatic photoacidity (ground-state pKa ~7.2 dropping to ~0.4 upon excitation), whereas MPTS lacks any photoacid behavior [2]. This fundamental difference renders MPTS and HPTS non-interchangeable in any experimental context where pH sensitivity, proton-transfer kinetics, or solvent reorganization around a photoacid is being probed. Consequently, generic selection of a “pyrene trisulfonate” without verifying the C-8 substituent risks confounding pH-dependent spectral shifts, misinterpreting solvent response dynamics, and invalidating fluorescence lifetime or quantum yield calibrations [3].

HPTS (8-hydroxy) Photoacidity
HPTS substitution introduces strong photoacidity, altering pH-dependent spectral shifts and solvent response, which may confound ESPT-free controls.
Unverified C-8 Substituent
Generic pyrene trisulfonate probes with unknown C-8 substituents may exhibit unexpected proton-transfer behavior, compromising tracer reproducibility.

Quantitative Evidence Guide: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) vs. Comparator Compounds


Absence of Excited-State Proton Transfer (ESPT): MPTS vs. HPTS Photoacidity Comparison

HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) is a classic photoacid whose pKa drops from 7.2 in the ground state to 0.4 in the excited state, enabling efficient proton transfer to water [1]. MPTS, its methoxy analog, replaces the hydroxyl proton with a methyl group and exhibits no photoacidity whatsoever—it cannot donate a proton upon photoexcitation. This binary functional distinction is the primary scientific basis for selecting MPTS as an ESPT-inactive control or as a pH-insensitive fluorescent tracer.

ESPT Activity
Head-to-head
MPTS: no photoacidity HPTS: pKa 7.2 → 0.4
Supports ESPT-free reference validation
Binary distinction; enables kinetic deconvolution
Photoacid Excited-state proton transfer Fluorescence probe selection

Solvent-Response Damping Time: MPTS vs. HPTS in THz Spectroscopy

Optical-pump THz-probe (OPTP) spectroscopy reveals that the damped oscillatory THz signal following photoexcitation decays with markedly different time constants for MPTS and HPTS [1]. The signal for HPTS is damped within 0.4 ps, reflecting efficient energy transfer into solvent modes that promote ESPT. In contrast, MPTS—lacking the proton-transfer channel—exhibits a slower damping time of 1.4 ps, directly quantifying the differential energy dissipation pathway.

THz Damping Time
Head-to-head
MPTS: 1.4 ps HPTS: 0.4 ps OPTS: 2.0 ps
Quantifies energy dissipation without proton transfer
MPTS damping time 3.5× longer than HPTS
Ultrafast solvation dynamics THz spectroscopy Excited-state dynamics

Fluorescence Stokes Shift: MPTS Exhibits Smaller Spectral Shift than HPTS in Water

In aqueous solution, MPTS displays a Stokes shift of 0.1856 eV (λabs 404 nm, λem 430 nm) [1]. HPTS, due to the additional contribution of proton-transfer and stronger H-bond donation from the hydroxyl group, exhibits a larger Stokes shift (λabs ~456 nm, λem ~507 nm according to caged-pyranine reference data [2]). The smaller Stokes shift of MPTS directly reflects the absence of the excited-state proton-transfer coordinate and reduced solvent reorganization energy.

Stokes Shift
Head-to-head
MPTS: 0.1856 eV (λabs 404→430 nm) HPTS: ~51 nm shift
Smaller shift simplifies spectral deconvolution
Reflects absent ESPT coordinate
Stokes shift Solvent reorganization Fluorescence spectroscopy

Fluorescence Quantum Yield Solvent Dependence: MPTS Displays Highest Emission Probability in Water

Systematic fluorescence quantum yield (FQY) measurements of MPTS in water, methanol, and DMSO demonstrate that MPTS in water displays the highest probability to fluoresce, while the aprotic and more viscous DMSO enhances nonradiative pathways [1]. This contrasts with HPTS, whose QY is near unity in water but is governed by competition between fluorescence and ESPT. For researchers requiring a bright, photostable tracer in aqueous biological media, MPTS in water provides maximal photon output among the tested solvents.

QY Solvent Dependence
Class-level
Water > MeOH > DMSO
Aqueous media maximize photon output
Verify lot-specific QY for imaging
Quantum yield Solvent effects Non-radiative decay

Optimal Application Scenarios for 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt Based on Quantitative Differentiation Evidence


Non-Photoacidic Control in Excited-State Proton Transfer (ESPT) Studies

MPTS is the definitive negative control for any experiment investigating HPTS-mediated proton transfer. Because MPTS possesses an identical pyrene-trisulfonate core but a non-exchangeable methoxy group at the C-8 position, it replicates the solvation environment and electronic structure of HPTS without the confounding ESPT coordinate [1]. This enables clean deconvolution of Stokes shift dynamics (1 ps in H₂O) from deprotonation kinetics (3 and 88 ps biexponential decay for HPTS) [2]. Procurement of high-purity MPTS (≥98% TLC) is essential for reproducible ultrafast spectroscopy calibrations.

pH-Insensitive Polar Tracer for Biological Compartment Assays

Because MPTS lacks a titratable proton, its fluorescence intensity and spectral profile remain constant across physiological pH ranges, unlike HPTS which exhibits distinct protonated/deprotonated emission bands with a pKa shift from 7.2 to 0.4 [1]. This makes MPTS superior for studies requiring pH-independent quantification of cell division, lysis, or liposome fusion, where pH fluctuations would otherwise confound the fluorescent signal [2]. Selection criterion: specify MPTS when the experimental design demands invariant fluorescence output in pH 4–10.

Aqueous-Phase Brightness Maximization in Microfluidic and Imaging Workflows

MPTS’s solvent-dependent quantum yield profile—with maximum fluorescence probability in water and progressively lower emission in methanol and DMSO [1]—directly guides solvent selection for imaging protocols. For aqueous microfluidic devices, live-cell imaging chambers, or hydrogel-embedded sensors, MPTS in pure water or buffered saline delivers the highest photon budget. Procurement teams should verify the compound’s solubility specification (highly water-soluble, superpolar) and request lot-specific absorption/emission maxima (λabs 404 nm, λem 430 nm in water) for instrument calibration [2].

Cationic Surfactant Detection and Micellar Characterization

MPTS serves as a highly water-soluble superpolar fluorescent probe for assaying cationic surfactants [1]. Its fluorescence anisotropy in reverse micellar systems (e.g., AOT/water) reveals that MPTS resides at the water-surfactant interface with relatively unhindered orientational motion, in contrast to HPTS which participates in proton-transfer reactions that are kinetically modified by confinement [2]. This differential localization behavior makes MPTS the preferred probe for mapping surfactant aggregation dynamics without introducing pH-dependent artifacts.

Application
Selection Property
Validation Focus
ESPT control studies
Non-photoacidic methoxy probe
ESPT-free reference verification
Biological compartment assays
pH-invariant fluorescence
pH 4–10 emission stability review
Aqueous imaging & microfluidics
Aqueous-phase quantum yield context
Solvent-dependent brightness review
Surfactant aggregation studies
Superpolar interface-localized probe
Anisotropy and localization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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